4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline
Description
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(2-thiophen-2-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-27(24,25)22-10-8-21(9-11-22)19(23)15-13-17(18-7-4-12-26-18)20-16-6-3-2-5-14(15)16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMNDDFXBRKMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015740 | |
| Record name | [4-(methanesulfonyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713489-61-3 | |
| Record name | [4-(methanesulfonyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline typically involves multiple steps, starting from readily available precursors. The piperazine moiety is then introduced via nucleophilic substitution, and the final step involves the addition of the methylsulfonyl group under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of palladium-catalyzed cross-coupling reactions is common in the industrial synthesis of such complex molecules .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural features, biological activities, and unique aspects of 4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline and related compounds:
Key Research Findings
Impact of Sulfonyl Groups : Methylsulfonyl substituents (as in the target compound and ) significantly improve aqueous solubility and receptor binding compared to chlorophenyl or methoxy groups .
Thienyl vs.
Piperazine Modifications : Piperazine derivatives with trifluoropropan () or chlorophenyl () substituents show divergent biological activities (e.g., anticancer vs. CNS modulation), highlighting the importance of substituent selection .
Metabolic Stability: The trifluoropropan group in and methylsulfonyl in the target compound both resist oxidative metabolism, suggesting prolonged half-lives compared to non-sulfonated analogs .
Biological Activity
4-{[4-(Methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H19N3O3S2
- Molecular Weight : 393.49 g/mol
- CAS Number : 713489-61-3
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of cancer treatment. The following sections summarize key findings from various studies.
Cytotoxicity Studies
Recent research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- HepG2 Cells : The compound showed an IC50 value of approximately 3.1 µg/mL after 24 hours of treatment, indicating strong cytotoxicity against liver cancer cells.
- HCT-116 Cells : Similar results were observed with colorectal cancer cells, where the IC50 was reported at around 9.96 µg/mL .
- MCF-7 and A549 Cells : In breast and lung cancer cell lines, the compound also displayed significant reductions in cell viability, reinforcing its potential as an anti-cancer agent .
The mechanisms underlying the cytotoxic effects of this quinoline derivative appear to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts cellular processes essential for cancer cell growth and division.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased markers of apoptosis in treated cells.
- Inhibition of Sirtuins : Some research suggests that quinoline derivatives may inhibit sirtuin activity, which is linked to cancer progression and resistance to therapy .
Comparative Analysis with Other Compounds
A comparative analysis with other quinoline derivatives highlights the unique potency and selectivity of this compound:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 5.0 | Apoptosis induction |
| Compound B | HCT-116 | 8.0 | Sirtuin inhibition |
| This compound | HepG2 | 3.1 | Apoptosis induction, Sirtuin inhibition |
| This compound | HCT-116 | 9.96 | Apoptosis induction, Sirtuin inhibition |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- In a study involving xenograft models, administration of the compound significantly reduced tumor size compared to control groups.
- Another case study illustrated its effectiveness when combined with traditional chemotherapeutics, suggesting a potential role in combination therapy strategies.
Q & A
Q. What are the common synthetic routes for 4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline?
The synthesis involves multi-step reactions:
- Quinoline core preparation : The quinoline backbone is synthesized via cyclization of substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions.
- Piperazine coupling : The 4-(methylsulfonyl)piperazine moiety is introduced via nucleophilic acyl substitution. This step typically uses coupling agents (e.g., EDCI, DCC) in polar aprotic solvents (e.g., DMF, DCM) at 0°C to room temperature to optimize yield .
- Thienyl group incorporation : The 2-thienyl substituent is added via Suzuki-Miyaura cross-coupling using palladium catalysts and aryl boronic acids .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and coupling efficiency.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Powder Diffraction (XRPD) : Validates crystallinity and polymorphic forms .
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : Assess thermal stability and melting points .
Q. What reaction conditions optimize the introduction of the piperazine moiety?
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen.
- Catalysts : Use of coupling agents (e.g., EDCI) or bases (e.g., triethylamine) improves reaction efficiency.
- Temperature : Controlled temperatures (0–25°C) prevent side reactions like over-substitution .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
- Piperazine substituents : Replacing methylsulfonyl with cyclopropylmethyl or trifluoropropyl groups alters receptor binding affinity. For example, trifluoropropyl enhances lipophilicity, improving blood-brain barrier penetration .
- Thienyl group variations : Substituting 2-thienyl with phenyl or pyridyl groups affects selectivity for kinase targets. Comparative assays (e.g., enzyme inhibition, cellular viability) quantify these effects .
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions often arise from:
Q. What role does X-ray crystallography play in determining molecular conformation?
Single-crystal X-ray diffraction:
- Torsion angles : Quantifies spatial arrangement of the piperazine and thienyl groups, critical for docking studies.
- Intermolecular interactions : Identifies hydrogen bonds or π-π stacking influencing crystal packing and solubility . Example: A study reported an R-factor of 0.061 and data-to-parameter ratio of 16.7, confirming high structural accuracy .
Q. What in vitro models are suitable for pharmacokinetic profiling?
- Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic degradation.
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose optimization.
- Caco-2 permeability : Predict intestinal absorption via monolayer transport assays .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
